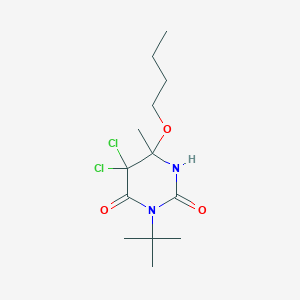
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione is a complex organic compound characterized by its unique structure and chemical properties. This compound belongs to the class of diazinane derivatives, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This is achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.
Introduction of butoxy and tert-butyl groups: These groups are introduced via alkylation reactions using butyl and tert-butyl halides, respectively.
Chlorination: The dichloro groups are introduced through a chlorination reaction using chlorine gas or other chlorinating agents.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione: Lacks the butoxy group.
6-Butoxy-3-tert-butyl-5,5-dichloro-1,3-diazinane-2,4-dione: Lacks the methyl group.
6-Butoxy-3-tert-butyl-5-chloro-6-methyl-1,3-diazinane-2,4-dione: Has only one chlorine atom.
Uniqueness
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H22Cl2N2O3 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
6-butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22Cl2N2O3/c1-6-7-8-20-12(5)13(14,15)9(18)17(10(19)16-12)11(2,3)4/h6-8H2,1-5H3,(H,16,19) |
InChI Key |
MVYNIMFOIFTQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(C(C(=O)N(C(=O)N1)C(C)(C)C)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)
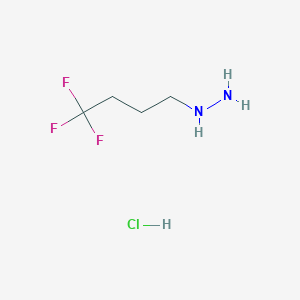
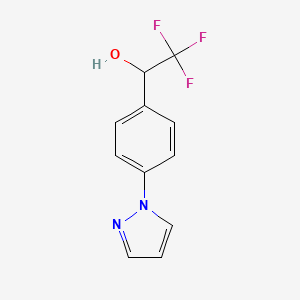

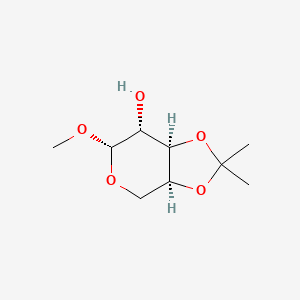
![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
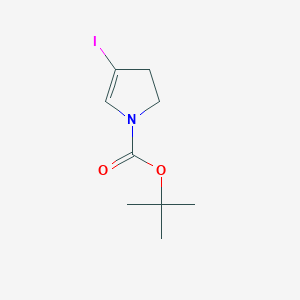
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
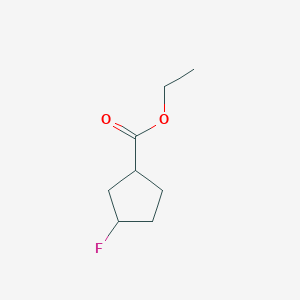
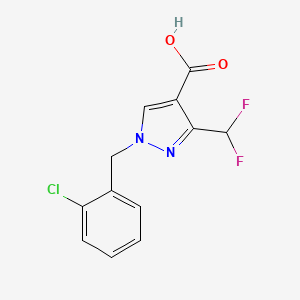
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
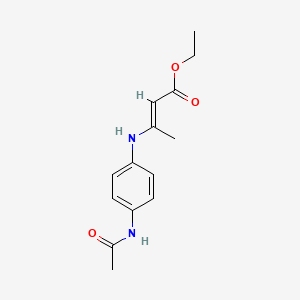
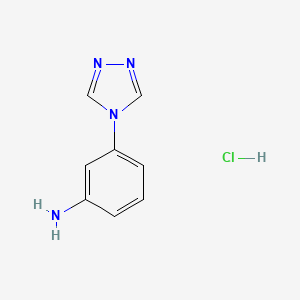
![3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B11714995.png)
